molecular formula C21H24N4O B12981428 1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one

1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one

Cat. No.: B12981428
M. Wt: 348.4 g/mol
InChI Key: YCOWORRIIJWJQU-UHFFFAOYSA-N
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Description

1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a piperidinone moiety

Preparation Methods

The synthesis of 1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one involves multiple steps, including the formation of the pyrazole ring, the attachment of the naphthalene moiety, and the incorporation of the piperidinone structure. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Naphthalene Moiety: This step often involves a Friedel-Crafts alkylation reaction.

    Incorporation of the Piperidinone Structure: This can be done through a cyclization reaction involving a suitable precursor.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the naphthalene moiety, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles .

Scientific Research Applications

1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

1-(2-(((3-(Naphthalen-1-yl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(2-(Naphthalen-1-yl)ethyl)piperidin-2-one: Lacks the pyrazole ring, leading to different chemical properties and biological activities.

    1-(2-(((3-(Phenyl)-1H-pyrazol-4-yl)methyl)amino)ethyl)piperidin-2-one:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methylamino]ethyl]piperidin-2-one

InChI

InChI=1S/C21H24N4O/c26-20-10-3-4-12-25(20)13-11-22-14-17-15-23-24-21(17)19-9-5-7-16-6-1-2-8-18(16)19/h1-2,5-9,15,22H,3-4,10-14H2,(H,23,24)

InChI Key

YCOWORRIIJWJQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCNCC2=C(NN=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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